4'-Methyl-2-thiomorpholinomethyl benzophenone
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Overview
Description
4’-Methyl-2-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C19H21NOS and a molecular weight of 311.44 g/mol . It is known for its unique structure, which includes a benzophenone core substituted with a thiomorpholinomethyl group and a methyl group. This compound is utilized in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4’-Methyl-2-thiomorpholinomethyl benzophenone typically involves the reaction of benzophenone derivatives with thiomorpholine and methylating agents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
4’-Methyl-2-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4’-Methyl-2-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Mechanism of Action
The mechanism of action of 4’-Methyl-2-thiomorpholinomethyl benzophenone involves its interaction with molecular targets through its benzophenone core and thiomorpholinomethyl group. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical and biological processes. The pathways involved often include photochemical reactions, where the compound absorbs light and undergoes a chemical change .
Comparison with Similar Compounds
4’-Methyl-2-thiomorpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:
Benzophenone: A simpler structure without the thiomorpholinomethyl and methyl groups, commonly used as a UV blocker.
4-Methylbenzophenone: Similar to 4’-Methyl-2-thiomorpholinomethyl benzophenone but lacks the thiomorpholinomethyl group.
2-Thiomorpholinomethyl benzophenone: Similar but without the methyl group on the benzene ring.
Properties
IUPAC Name |
(4-methylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-15-6-8-16(9-7-15)19(21)18-5-3-2-4-17(18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPXKFXIQRJOHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCSCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643802 |
Source
|
Record name | (4-Methylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-44-7 |
Source
|
Record name | (4-Methylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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